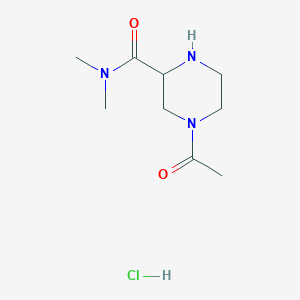
4-Acetyl-piperazine-2-carboxylic acid dimethylamide hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for this compound is 4-acetyl-N,N-dimethyl-2-piperazinecarboxamide hydrochloride . The InChI code is 1S/C9H17N3O2.ClH/c1-7(13)12-5-4-10-8(6-12)9(14)11(2)3;/h8,10H,4-6H2,1-3H3;1H . The molecular weight is 235.71 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.71 . It is stored at ambient temperature . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Metabolism Studies
4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound with structural similarities to 4-Acetyl-piperazine-2-carboxylic acid dimethylamide hydrochloride, has shown potential in vivo and in vitro anticancer activity. Its metabolism in rats was studied using high-performance liquid chromatography coupled with tandem mass spectrometry, revealing eight metabolites, including desmethyl and N-acetyl metabolites (Jiang et al., 2007).
Peptide Carboxyl Group Derivatization
Piperazine-based derivatives have been used for derivatization of carboxyl groups on peptides, enhancing ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry. This indicates the potential of these derivatives, including 4-Acetyl-piperazine-2-carboxylic acid dimethylamide hydrochloride, for sensitive peptide detection in proteome analysis (Qiao et al., 2011).
Therapeutic Neuroprotection
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), a compound related to 4-Acetyl-piperazine-2-carboxylic acid dimethylamide hydrochloride, has been synthesized as a potential treatment for Alzheimer's disease. It exhibits neuroprotective properties, including inhibition of acetylcholinesterase and protection against Ab42 toxicity (Lecanu et al., 2010).
Synthesis and Biological Activity
Synthesis of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, including compounds structurally related to 4-Acetyl-piperazine-2-carboxylic acid dimethylamide hydrochloride, has been explored. These compounds show moderate to good antimicrobial activity, highlighting the potential of piperazine derivatives in antimicrobial research (Mhaske et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-acetyl-N,N-dimethylpiperazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-7(13)12-5-4-10-8(6-12)9(14)11(2)3;/h8,10H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCPMSWKIPRMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(C1)C(=O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N,N-dimethylpiperazine-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid](/img/structure/B1374766.png)


![tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1374769.png)




![4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile](/img/structure/B1374780.png)



